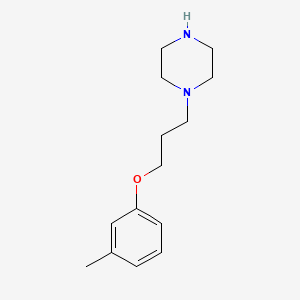
1-(3-m-Tolyloxy-propyl)-piperazine
Übersicht
Beschreibung
There are several compounds that have similar structures to “1-(3-m-Tolyloxy-propyl)-piperazine”, such as "N-(2-hydroxy-3-(m-tolyloxy)propyl)succinimide" , "5-Bromo-1-(3-(m-tolyloxy)propyl)indoline-2,3-dione", and "Ethyl 1-(2-hydroxy-3-(m-tolyloxy)propyl)piperidine-4-carboxylate hydrochloride". These compounds contain a tolyloxy propyl group, similar to the compound you’re interested in.
Molecular Structure Analysis
The molecular structure of these compounds involves a tolyloxy propyl group attached to various other functional groups . The exact structure would depend on the specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structures . For example, their molecular weight, solubility, and stability would be determined by the functional groups present in the molecule.
Wissenschaftliche Forschungsanwendungen
Lead Candidate for Therapeutic and Diagnostic Applications in Oncology
1-(3-m-Tolyloxy-propyl)-piperazine analogues, like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), are considered excellent candidates for therapeutic and diagnostic applications in oncology. These compounds, designed with reduced lipophilicity, show potential as positron emission tomography (PET) radiotracers due to their ability to enter tumor cells and exhibit minimal antiproliferative activity (Abate et al., 2011).
Serotonin Receptor Agonist Properties
Compounds like 1-(m-trifluoromethylphenyl)-piperazine have been studied for their effects on serotonin binding and turnover in the brain. They demonstrate the capability to act as serotonin receptor agonists, influencing neurotransmitter levels and turnover in the brain, which can be significant in neurological research (Fuller et al., 1978).
Development of Selective Human 5-HT1D Receptor Ligands
Research into the fluorination of piperazine derivatives, including those with a propyl linker, has led to the development of selective ligands for the human 5-HT1D receptor. This research has implications for developing treatments for conditions like migraines and mood disorders (van Niel et al., 1999).
Potential in Treating Urinary Incontinence
Certain piperazine derivatives have shown antimuscarinic activity, suggesting their potential use in treating urinary incontinence associated with bladder muscle instability. This research highlights the role of substituent groups on piperazine moieties in influencing pharmacological properties (Kaiser et al., 1993).
Applications in Antipsychotic Development
Derivatives of piperazine, like 7-[3-(1-piperidinyl)propoxy]chromenones, have been identified as potential atypical antipsychotics, showing promise in treating psychiatric disorders with reduced side effects (Bolós et al., 1996).
Synthesis for Antidepressant and Antianxiety Applications
Novel derivatives of piperazine compounds have been synthesized and evaluated for antidepressant and antianxiety activities. These compounds could lead to new treatments for mental health disorders (Kumar et al., 2017).
Use in Carbon Dioxide Capture
Piperazine derivatives, such as aqueous piperazine, are being researched for their use in carbon dioxide capture. Their resistance to thermal degradation and oxidation makes them suitable for environmental applications (Freeman et al., 2010).
Zukünftige Richtungen
The future directions for research on these compounds could involve further exploration of their synthesis, properties, and potential applications . For example, one of the compounds, “2-Methyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole hydrochloride”, is noted as a potent anti-cancer drug, indicating potential for therapeutic applications.
Eigenschaften
IUPAC Name |
1-[3-(3-methylphenoxy)propyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-4-2-5-14(12-13)17-11-3-8-16-9-6-15-7-10-16/h2,4-5,12,15H,3,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPQFIUFGJJOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Iodophenoxy)ethyl]-4-methylpiperazine](/img/structure/B3135481.png)
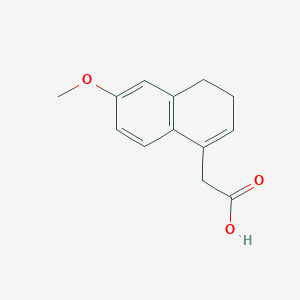

![6-(Trifluoromethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B3135497.png)
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide](/img/structure/B3135507.png)
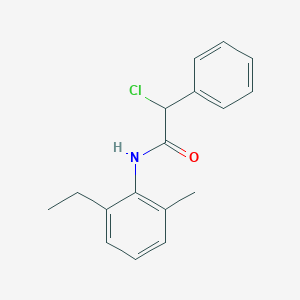
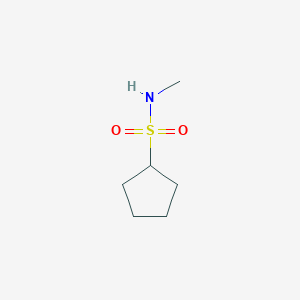
![N'-[(1E)-(4-methoxyphenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B3135537.png)
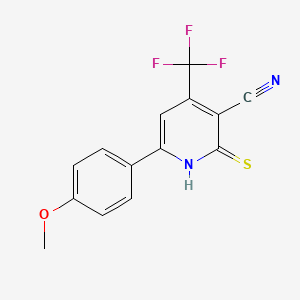
![2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)ethanol](/img/structure/B3135543.png)

![1-[3-(2,4-Dimethylphenoxy)propyl]piperazine](/img/structure/B3135556.png)
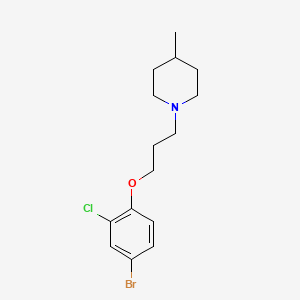
![1-[4-(2-Chlorophenoxy)butyl]piperazine](/img/structure/B3135567.png)